1-methyl-3-nitro-1H-pyrazole-4-sulfonyl chloride

Übersicht

Beschreibung

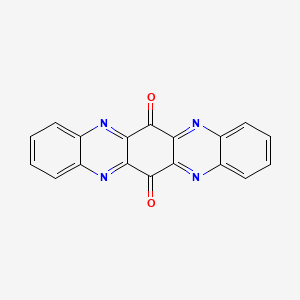

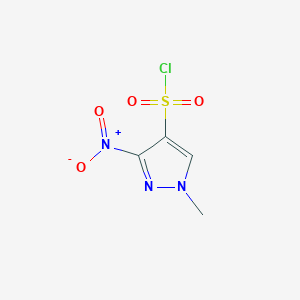

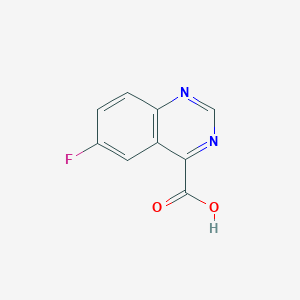

“1-methyl-3-nitro-1H-pyrazole-4-sulfonyl chloride” is an organic compound . It is a derivative of pyrazole, which is a class of organic compounds containing a five-membered aromatic ring with two nitrogen atoms and three carbon atoms .

Molecular Structure Analysis

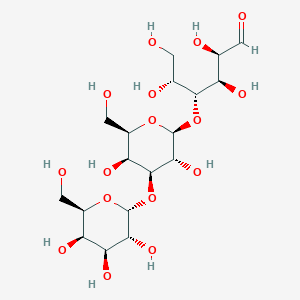

The molecular formula of “1-methyl-3-nitro-1H-pyrazole-4-sulfonyl chloride” is C4H4ClN3O4S . The molecule contains a total of 17 bond(s). There are 13 non-H bond(s), 9 multiple bond(s), 2 rotatable bond(s), 4 double bond(s), 5 aromatic bond(s), 1 five-membered ring(s), 1 nitro group(s) (aromatic), 1 sulfone(s), and 1 Pyrazole(s) .Wissenschaftliche Forschungsanwendungen

Chemical Modification and Applications of Xylan Derivatives

Xylan derivatives, through chemical modifications, offer a pathway to biopolymer ethers and esters with specific properties. The study by Petzold-Welcke et al. (2014) discusses the reaction of 4-O-methylglucuronoxylan with various reagents in aqueous sodium hydroxide, leading to products with potential applications in drug delivery, paper strength additives, flocculation aids, and antimicrobial agents (Petzold-Welcke et al., 2014).

Sulfonamide Inhibitors and Their Therapeutic Applications

Sulfonamide compounds, including those with pyrazole structures, have shown a wide range of therapeutic applications. Gulcin and Taslimi (2018) review the classes of sulfonamide inhibitors and their patent literature, highlighting their significance in therapy for bacterial infections, cancer, glaucoma, inflammation, and other conditions (Gulcin & Taslimi, 2018).

Pyrazole Derivatives in Medicinal Chemistry

Sharma et al. (2021) highlight the synthetic approaches and medical significance of methyl-substituted pyrazoles, which have shown potent medicinal properties across a spectrum of biological activities. This underscores the importance of pyrazole derivatives in developing new pharmaceutical leads (Sharma et al., 2021).

Heterocyclic Compound Synthesis and Applications

The synthesis and chemistry of pyrazoline derivatives, as reviewed by Baumstark et al. (2013), provide insights into the development of highly substituted pyrazolines with potential applications in various fields, including the synthesis of cyclopropanes and as oxygen-atom transfer reagents (Baumstark et al., 2013).

Advanced Analytical Techniques for Chemical Analysis

Munteanu and Apetrei (2021) discuss advanced analytical techniques, including NMR spectroscopy, HPLC, and scanning electron microscopy, for describing structure-property relationships in chemically modified compounds. This could be relevant for analyzing and determining the properties of compounds like 1-methyl-3-nitro-1H-pyrazole-4-sulfonyl chloride (Munteanu & Apetrei, 2021).

Wirkmechanismus

Mode of Action

The exact mode of action of 1-methyl-3-nitro-1H-pyrazole-4-sulfonyl chloride is currently unknown due to the lack of specific studies on this compound . .

Action Environment

The action of 1-methyl-3-nitro-1H-pyrazole-4-sulfonyl chloride can be influenced by various environmental factors. For instance, the compound is sensitive to moisture . Therefore, it should be stored in a dry and dark place to maintain its stability . The compound’s efficacy could also be influenced by factors such as temperature, pH, and the presence of other chemicals or biological entities in its environment.

Eigenschaften

IUPAC Name |

1-methyl-3-nitropyrazole-4-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClN3O4S/c1-7-2-3(13(5,11)12)4(6-7)8(9)10/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMXBXTKWTPWLNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)[N+](=O)[O-])S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClN3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Bromo-6-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1448012.png)

![Methyl 3-[(5-nitro-1,3-thiazol-2-yl)sulfonyl]propanoate](/img/structure/B1448015.png)